1,5-Dimethylbicyclo[3.2.1]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21922-58-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,5-dimethylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H16O/c1-9-4-3-5-10(2,7-6-9)8(9)11/h3-7H2,1-2H3 |
InChI Key |
MFKQEGZHSFZHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1=O)(CC2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,5 Dimethylbicyclo 3.2.1 Octan 8 One
Classical and Established Synthetic Pathways
The synthesis of 1,5-Dimethylbicyclo[3.2.1]octan-8-one can be achieved through several established chemical transformations. These pathways often involve the construction of the core bicyclic skeleton followed by functional group manipulations to yield the desired ketone.
Oxidative Routes from Precursor Alcohols and Formate (B1220265) Esters
A common and direct method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol. This approach is advantageous as the precursor alcohol can be synthesized through various routes, and the oxidation step is typically efficient.
Chromium trioxide (CrO₃) and its complexes are powerful oxidizing agents frequently employed for the conversion of secondary alcohols to ketones. In the context of bicyclo[3.2.1]octane systems, the oxidation of a hydroxyl group at the C-8 position to a carbonyl group is a well-established transformation. For instance, the oxidation of a substituted bicyclo[3.2.1]octane alcohol has been successfully achieved using a complex of chromium trioxide with pyridine (B92270) (Collins reagent). This method is often preferred due to its milder reaction conditions compared to other chromium-based oxidants, which helps in preventing side reactions and degradation of the bicyclic framework.
While specific yield and reaction conditions for the direct oxidation of 1,5-dimethylbicyclo[3.2.1]octan-8-ol are not extensively detailed in publicly available literature, analogous transformations provide a strong basis for this synthetic step. The general procedure involves treating the precursor alcohol with the chromium trioxide-pyridine complex in a suitable solvent, such as dichloromethane, at or below room temperature.
Table 1: Example of Chromium Trioxide Mediated Oxidation in a Bicyclic System
| Precursor | Reagent | Product | Yield |
|---|---|---|---|
| Substituted bicyclo[3.2.1]octan-ol | CrO₃-Pyridine | Substituted bicyclo[3.2.1]octan-one | High |
The synthesis of the precursor alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, can be accomplished through the hydrolysis of its corresponding esters. Notably, formate esters, such as syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl formate, serve as key intermediates in this process.
A patented process describes the preparation of 1,5-dimethylbicyclo[3.2.1]octan-8-ol by reacting 1,5-dimethyl-1,5-cyclooctadiene (B1594330) with a carboxylic acid, including formic acid, to form the corresponding ester. This ester is subsequently hydrolyzed or alcoholyzed to yield the desired alcohol. google.com This two-step sequence, involving the formation and subsequent cleavage of the formate ester, provides a reliable route to the alcohol precursor required for the final oxidation to this compound. The "syn" stereochemistry of the formate ester is a critical aspect, influencing the stereochemical outcome of the final product.
Cyclization Reactions and Intramolecular Rearrangements Leading to the Bicyclic Skeleton
The construction of the bicyclo[3.2.1]octane core is a pivotal aspect of synthesizing this compound. Various intramolecular cyclization and rearrangement reactions have been developed to efficiently assemble this bridged ring system. These strategies often start from more readily available monocyclic or acyclic precursors.
One powerful approach is the double Michael addition of a carbon nucleophile to a cyclic dienone. This method allows for the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octan-3-ones with good control over the stereochemistry of the newly formed bridged center. rsc.org Another strategy involves a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene, catalyzed by a quinine-derived thiourea, to produce highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity. nih.gov
Furthermore, iodine-induced cyclization and oxidation of allylic alcohols have been shown to produce highly functionalized bicyclo[3.2.1]octanes. These methods, while not directly reporting the synthesis of the 1,5-dimethyl substituted target, provide a versatile toolkit for accessing the core bicyclic structure, which can then be further elaborated.
Metal-Mediated Dehalogenation Approaches (e.g., Zinc Dehalogenation)
A specific and direct method for the formation of this compound involves the zinc-mediated dehalogenation of an appropriate α-haloketone precursor. rsc.org This reaction is a type of reductive dehalogenation where zinc metal acts as a two-electron reducing agent.
The mechanism typically involves the oxidative addition of zinc to the carbon-halogen bond of the α-haloketone, forming a zinc enolate intermediate. wikipedia.org This intermediate can then be protonated during workup to yield the final ketone product. This method is particularly useful for the site-specific removal of a halogen atom adjacent to a carbonyl group. The successful application of this method for the direct synthesis of this compound highlights its efficiency and utility. rsc.org
Table 2: Zinc Dehalogenation for the Synthesis of this compound
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| α-halo-1,5-dimethylbicyclo[3.2.1]octan-8-one | Zinc | This compound | rsc.org |
Multi-step Convergent Syntheses from Open-Chain or Monocyclic Precursors
The synthesis of the bicyclo[3.2.1]octane fragment can be a key part of a convergent strategy. For example, a Ni-catalyzed α-vinylation reaction has been used to access a bicyclo[3.2.1]octane fragment as part of the total synthesis of a complex natural product. nih.gov In another example, an organocatalytic domino Michael-aldol reaction with β,γ-unsaturated amides and ketoesters has been shown to yield the bicyclo[3.2.1]octane scaffold. nih.gov
These convergent approaches typically involve the careful design of monocyclic or open-chain precursors that contain the necessary functionality to undergo a key cyclization or fragment coupling reaction to form the bicyclo[3.2.1]octane core. While a specific convergent synthesis for this compound is not explicitly detailed, the principles demonstrated in the synthesis of related structures are directly applicable.
Strategies Utilizing 1,5-Dimethyl-1,5-cyclooctadiene as a Starting Material
A primary and industrially relevant approach to the synthesis of the 1,5-dimethylbicyclo[3.2.1]octane core commences with 1,5-dimethyl-1,5-cyclooctadiene. This starting material can be synthesized through the nickel-catalyzed dimerization of isoprene (B109036), which typically yields a mixture of isomers, predominantly the 1,5-dimethyl-1,5-cyclooctadiene. prepchem.com More selective iron-catalyzed [4+4]-cycloaddition of isoprene has also been developed, offering high yields of the desired cyclooctadiene precursor. nih.govprinceton.edu
The conversion of 1,5-dimethyl-1,5-cyclooctadiene to the bicyclo[3.2.1]octane skeleton is achieved through a transannular cyclization reaction. This process is often facilitated by treatment with a carboxylic acid in the presence of an acidic catalyst. amazonaws.com This reaction proceeds through the formation of a key intermediate, an ester of 1,5-dimethylbicyclo[3.2.1]octan-8-ol. The ester is subsequently hydrolyzed or alcoholyzed to yield 1,5-dimethylbicyclo[3.2.1]octan-8-ol. The final step to obtain this compound is the oxidation of this secondary alcohol.
Historically, hazardous reagents such as perchloric acid have been used to effect this transformation. However, modern methods have shifted towards safer and more scalable conditions.
Development of Novel and Efficient Synthetic Routes
The ongoing development of synthetic methodologies for this compound is driven by the need for greater efficiency, stereocontrol, and adherence to the principles of green chemistry.
Stereoselective and Enantioselective Synthesis Strategies
While specific enantioselective syntheses for this compound are not extensively detailed in the literature, strategies developed for the broader class of bicyclo[3.2.1]octan-8-ones are highly applicable. These methods often focus on constructing the bicyclic framework with high stereocontrol.
One prominent approach involves organocatalyzed tandem reactions. For instance, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, has been shown to produce bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov This methodology, which creates four stereogenic centers in a single operation, could potentially be adapted for substrates leading to the 1,5-dimethyl derivative.
Another powerful strategy is the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes, which constructs multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. nih.gov Such advanced catalytic methods offer a pathway to enantiomerically pure versions of this compound and its derivatives.
Catalyst-Driven Approaches and Green Chemistry Principles in Synthesis
Modern synthetic routes increasingly incorporate catalyst-driven processes and adhere to green chemistry principles to enhance sustainability and safety. In the synthesis of this compound, this is evident in several key steps.
The initial synthesis of the precursor, 1,5-dimethyl-1,5-cyclooctadiene, from isoprene is a catalytic process, with iron and nickel complexes being effective catalysts. prepchem.comnih.govgoogle.com The use of highly efficient catalysts allows for lower catalyst loading and milder reaction conditions.
In the transannular cyclization step, the replacement of strong, hazardous mineral acids like perchloric acid with solid acid catalysts, such as acidic ion-exchange resins, represents a significant advancement in line with green chemistry. These solid acids are more easily separated from the reaction mixture, are often reusable, and reduce corrosive waste streams.
The final oxidation of 1,5-dimethylbicyclo[3.2.1]octan-8-ol to the target ketone is another area where green catalytic methods are applicable. While traditional oxidants like chromium-based reagents are effective, they are also highly toxic. Modern catalytic oxidations of alcohols utilize more environmentally benign oxidants such as molecular oxygen (O2) or hydrogen peroxide (H2O2) in conjunction with a catalyst. amazonaws.commdpi.com For secondary bicyclic alcohols, various catalytic systems, including those based on transition metals like palladium and ruthenium, as well as biocatalytic methods employing enzymes like alcohol dehydrogenases, offer greener alternatives. amazonaws.commdpi.comias.ac.in
Optimization of Reaction Conditions and Yields for Industrial or Large-Scale Synthesis
For the synthesis of this compound to be viable on an industrial scale, optimization of reaction conditions to maximize yield and throughput while ensuring safety and cost-effectiveness is crucial.
The selective synthesis of 1,5-dimethyl-1,5-cyclooctadiene from readily available isoprene is a key factor for an economical large-scale process. prepchem.comgoogle.com The development of highly selective catalysts that minimize the formation of undesired isomers, such as 1,6-dimethyl-1,5-cyclooctadiene, is important as their separation can be difficult and costly. prepchem.com
In the cyclization and hydrolysis steps, the use of robust and recyclable solid acid catalysts simplifies the process and reduces waste. The reaction conditions for the formation of the intermediate ester and its subsequent hydrolysis can be optimized in terms of temperature, solvent, and reaction time to achieve high yields. For example, the selective reaction of 1,5-dimethyl-1,5-cyclooctadiene with carboxylic acids like formic acid can proceed in high yield. The hydrolysis of the resulting ester can be efficiently carried out using standard methods, such as refluxing with an aqueous base.
The final oxidation step must also be efficient and scalable. Catalytic methods are generally preferred for large-scale production over stoichiometric reagents. The choice of catalyst and oxidant will depend on factors such as cost, availability, and the desired purity of the final product.
Precursors and Intermediate Compounds in the Synthesis of this compound
The synthesis of this compound involves several key precursors and intermediate compounds.
Table 1: Key Precursors and Intermediates
| Compound Name | Role in Synthesis |
|---|---|
| Isoprene | The fundamental building block for the synthesis of the cyclooctadiene precursor. prepchem.comgoogle.com |
| 1,5-Dimethyl-1,5-cyclooctadiene | The direct starting material for the transannular cyclization to the bicyclo[3.2.1]octane framework. amazonaws.com |
| Ester of 1,5-dimethylbicyclo[3.2.1]octan-8-ol | A key intermediate formed during the acid-catalyzed transannular cyclization of 1,5-dimethyl-1,5-cyclooctadiene with a carboxylic acid. |
Dimerization of Isoprene: Isoprene is catalytically dimerized to form 1,5-dimethyl-1,5-cyclooctadiene.
Transannular Cyclization and Esterification: 1,5-Dimethyl-1,5-cyclooctadiene undergoes an acid-catalyzed transannular cyclization in the presence of a carboxylic acid to yield an ester of 1,5-dimethylbicyclo[3.2.1]octan-8-ol.
Hydrolysis/Alcoholysis: The ester intermediate is hydrolyzed or alcoholyzed to afford 1,5-dimethylbicyclo[3.2.1]octan-8-ol.
Oxidation: The secondary alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, is oxidized to the final product, this compound.
Elucidation of Structural Characteristics and Conformational Analysis of 1,5 Dimethylbicyclo 3.2.1 Octan 8 One
Detailed Description of the Bicyclo[3.2.1]octane Core and Ring System Topology
The fundamental structure of 1,5-Dimethylbicyclo[3.2.1]octan-8-one is the bicyclo[3.2.1]octane core. This bridged bicyclic system is composed of a six-membered ring and a five-membered ring fused together. The fusion occurs at two bridgehead carbon atoms, designated as C1 and C5. These two atoms are common to three bridges: a three-carbon bridge (C2-C3-C4), a two-carbon bridge (C6-C7), and a one-carbon bridge (C8). In the case of this compound, the carbonyl group is located at the one-carbon bridge (C8), and methyl groups are substituted at the two bridgehead positions (C1 and C5).
Below is a table summarizing key structural parameters for the parent bicyclo[3.2.1]octane, which provides a foundational understanding of the geometry of the 1,5-dimethyl derivative.
| Parameter | Value |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.1968 g/mol |
| C1-C2 Bond Length | ~1.54 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C1-C7 Bond Length | ~1.54 Å |
| C1-C8 Bond Length | ~1.53 Å |
| C1-C2-C3 Bond Angle | ~111° |
| C1-C7-C6 Bond Angle | ~112° |
| C1-C8-C5 Bond Angle | ~95° |
Note: The values are approximate and based on the parent bicyclo[3.2.1]octane structure. The presence of methyl groups and a carbonyl function in this compound will induce minor deviations in these parameters.
Investigation of Stereochemical Properties
The stereochemistry of this compound is a critical aspect of its molecular architecture, giving rise to the potential for multiple stereoisomers.
In this compound, the two bridgehead carbons, C1 and C5, are tertiary carbons bonded to four different groups. Consequently, both C1 and C5 are chiral centers. The presence of these two stereocenters means that the molecule can exist as multiple stereoisomers. Specifically, with two chiral centers, a maximum of 2^2 = 4 stereoisomers are possible. These stereoisomers would exist as two pairs of enantiomers.
The relative orientation of the two methyl groups at the bridgehead positions (C1 and C5) leads to the possibility of diastereomers. These can be described as syn or anti to each other with respect to the main bicyclic framework.
syn-isomer: Both methyl groups are on the same face of the bicyclic system.
anti-isomer: The methyl groups are on opposite faces of the bicyclic system.
These two diastereomers are not superimposable and will have different physical and chemical properties. Each of these diastereomers is chiral and will exist as a pair of enantiomers. Therefore, the four possible stereoisomers of this compound are the (+)- and (-)-syn isomers and the (+)- and (-)-anti isomers. While epimers at the C8 position have been noted in derivatives of this compound, the diastereomeric relationship at the bridgehead positions is a key stereochemical feature of the title compound itself. google.com
Conformational Landscape and Energetics of the Bicyclo[3.2.1]octan-8-one System
The three-dimensional shape of this compound is not static but exists in a dynamic equilibrium between different conformations.
The bicyclo[3.2.1]octane system possesses inherent ring strain due to the fusion of the six- and five-membered rings. This strain arises from a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). The presence of the carbonyl group at C8 can influence the ring strain, particularly in the five-membered ring. The substitution of methyl groups at the bridgehead positions can also introduce additional steric strain, which will affect the relative stability of different conformations.
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations are the main tools for investigating the conformational landscape of bicyclo[3.2.1]octane derivatives. For the bicyclo[3.2.1]octan-8-one system, the six-membered ring can exist in a chair or a boat conformation. There is a dynamic equilibrium between these two forms.
Computational studies on related bicyclic systems have shown that the chair conformation is generally more stable than the boat conformation. However, the energy difference can be small, and substitution on the ring system can shift this equilibrium. For instance, the presence of the bridgehead methyl groups in this compound can influence the preference for the chair or boat form due to steric interactions.
NMR spectroscopic data, such as chemical shifts and coupling constants, can provide valuable information about the predominant conformation in solution. For example, in the oxime derivative of this compound, distinct signals for the methyl protons are observed, suggesting a defined and relatively rigid conformation on the NMR timescale. lodz.pl
The following table summarizes the calculated relative energies for the chair and boat conformations of a model bicyclo[3.2.1]octan-8-one system.
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Boat | 1.5 - 3.0 |
Note: These are generalized values for the bicyclo[3.2.1]octan-8-one system. The actual energy difference for this compound may vary depending on the stereochemistry of the methyl groups.
Reactivity and Chemical Transformations of the 1,5 Dimethylbicyclo 3.2.1 Octan 8 One Ketone Moiety
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl group at the C-8 position is the primary site of reactivity in 1,5-Dimethylbicyclo[3.2.1]octan-8-one, readily undergoing nucleophilic attack. These reactions are fundamental for the elaboration and functionalization of the bicyclic skeleton.
Reduction Reactions Leading to 1,5-Dimethylbicyclo[3.2.1]octan-8-ol and Related Alcohols
The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 1,5-Dimethylbicyclo[3.2.1]octan-8-ol, is a key transformation. Complex metal hydrides are commonly employed for this purpose. For instance, reduction with lithium aluminum hydride (LiAlH₄) effectively converts the ketone to the alcohol. ubc.ca The stereochemistry of the resulting hydroxyl group is of significant interest. Due to the bridged structure of the bicyclo[3.2.1]octane system, the carbonyl group is sterically hindered. Nucleophilic attack by the hydride reagent preferentially occurs from the less hindered exo face, leading predominantly to the endo-alcohol.
Hydrogenation of related unsaturated bicyclic alcohols has been shown to yield 1,5-Dimethylbicyclo[3.2.1]octan-8-ol, confirming the structural relationship and stability of this alcohol. ubc.ca The choice of reducing agent can influence the stereoselectivity of the reaction, a common feature in the reduction of bicyclic ketones.
Table 1: Reduction of this compound
| Reagent | Major Product | Predominant Stereochemistry |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1,5-Dimethylbicyclo[3.2.1]octan-8-ol | endo-OH |
Grignard and Organolithium Additions for C-8 Functionalization
The addition of organometallic reagents, such as Grignard and organolithium compounds, to the C-8 carbonyl is a powerful method for forming new carbon-carbon bonds and introducing a variety of substituents at this position. This reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, yielding a tertiary alcohol upon workup.
For example, this compound reacts with methyl lithium (CH₃Li) to produce 1,5,8-trimethylbicyclo[3.2.1]octan-8-ol. A patented process describes the reaction of this ketone with a range of organometallic compounds containing alkyl, alkenyl, or alkynyl groups to produce C-8 substituted tertiary alcohols, which are noted for their use as fragrance compounds. google.com The reaction with metallized acetylene, for instance, yields an ethynylcarbinol that can be further hydrogenated. google.com
Table 2: Examples of Organometallic Additions
| Organometallic Reagent | Product after Hydrolysis |
|---|---|
| Methyl Lithium (CH₃Li) | 1,5,8-Trimethylbicyclo[3.2.1]octan-8-ol |
| Propylmagnesium Bromide | 1,5-Dimethyl-8-propyl-bicyclo[3.2.1]octan-8-ol |
Formation of Oxime Derivatives (e.g., this compound oxime)
The ketone functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts under acidic conditions in a condensation reaction to form an oxime. This reaction yields this compound oxime. chemicalbook.comresearchgate.net This derivative is a notable compound in the fragrance industry, where it is known by the trade name Buccoxime®. chemicalbook.comresearchgate.net It is valued for its fresh, fruity, and herbal odor, reminiscent of buchu leaf oil, and is used to enhance fruity notes in perfume compositions. chemicalbook.comlookchem.com The formation of the oxime involves the initial nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration to form the C=N double bond. researchgate.net
Alpha-Carbon Functionalization Reactions
Reactions at the carbons alpha to the carbonyl group (C-7) typically proceed through the formation of an enolate intermediate. While specific studies on the alpha-functionalization of this compound are not extensively detailed in the provided search context, the reactivity can be inferred from related bicyclic systems. canada.ca The formation of an enolate by treatment with a strong base, such as lithium diisopropylamide (LDA), would create a nucleophilic center at C-7. This enolate could then react with various electrophiles.
Potential transformations include:
Alkylation: Reaction with alkyl halides to introduce new carbon substituents at the C-7 position. The synthesis of the parent ketone itself can involve the alkylation of a precursor cyclohexanone, demonstrating the viability of enolate chemistry in this system. ubc.ca
Halogenation: Reaction with electrophilic halogen sources (e.g., Br₂) to form α-haloketones.
Aldol (B89426) Reactions: Condensation with other aldehydes or ketones.
The stereochemical outcome of these reactions would be heavily influenced by the steric environment of the bicyclic framework, with the electrophile likely approaching from the less hindered face of the enolate.
Rearrangement Reactions Involving the Bicyclic Skeleton
The bicyclo[3.2.1]octane framework is a common structural motif in natural products, and its synthesis and transformation can involve skeletal rearrangements. nih.govmdpi.com While specific rearrangement reactions starting directly from this compound are not detailed, related syntheses employ such transformations as key steps. For instance, the bicyclo[3.2.1]octane system can be constructed via the regioselective cleavage and rearrangement of a tricyclo[3.2.1.0²·⁷]octan-3-one intermediate. nih.govmdpi.com This type of cyclopropane (B1198618) ring-opening is an important strategy for accessing functionalized bicyclo[3.2.1]octanes. nih.gov Acid-catalyzed nucleophilic addition to cyclopropyl (B3062369) ketones can also induce a rearrangement to the bicyclo[3.2.1]octane system. nih.gov These examples highlight that the strained nature of related polycyclic precursors can be harnessed to form the more stable bicyclo[3.2.1]octane skeleton.
Mechanisms of Key Transformations and Reaction Kinetics
The mechanisms for the primary reactions of the ketone moiety are well-established principles of organic chemistry.
Nucleophilic Addition (Reduction, Grignard/Organolithium): The reaction is initiated by the attack of a nucleophile (H⁻ from a hydride reagent or R⁻ from an organometallic reagent) on the electrophilic carbonyl carbon. This attack occurs perpendicular to the plane of the carbonyl group, following the Bürgi-Dunitz trajectory. The initial product is a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the final alcohol product. The stereochemistry of the addition is governed by steric hindrance; the nucleophile approaches from the more accessible exo face of the bicyclic system, leading to the formation of an endo-alcohol in reductions, or the corresponding tertiary alcohol stereoisomer in organometallic additions. ubc.ca
Oxime Formation: This is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the oxime.
Synthesis and Investigation of Derivatives of 1,5 Dimethylbicyclo 3.2.1 Octan 8 One
Ketone Derivatives
The carbonyl group at the C-8 position of 1,5-dimethylbicyclo[3.2.1]octan-8-one is a primary site for chemical modification, readily undergoing condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives.
Oximes: Synthesis, Isomerism, and Spectroscopic Properties
The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime, this compound oxime. chemicalbook.com This standard oximation is a well-established method for converting ketones into oximes. chemicalbook.com The resulting product is a white, crystalline solid known commercially as Buccoxime®, which is valued in the fragrance industry for its fresh, fruity, and herbal scent reminiscent of buchu leaf oil.
A key structural feature of oximes derived from unsymmetrical ketones is the potential for geometric isomerism. The C=N double bond can result in two distinct isomers, designated as (E) and (Z), depending on the spatial relationship between the hydroxyl group and the bicyclic framework. While the specific isomeric ratio and spectroscopic details for this particular oxime are not extensively detailed in the literature, the principles of E/Z isomerism are fundamental to this class of compounds. The Beckmann rearrangement, a reaction that converts oximes into amides or lactams, is highly dependent on the stereochemistry of the oxime precursor, with the group anti-periplanar to the hydroxyl group undergoing migration. researchgate.net
Hydrazones and Other Carbonyl Adducts
While specific studies detailing the isolation of the hydrazone of this compound are not prevalent, its formation is the crucial first step in the Wolff-Kishner reduction. google.combeilstein-journals.org This reaction converts a ketone to its corresponding methylene (B1212753) group (alkane). The process involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent. beilstein-journals.orgdokumen.pub The initially formed hydrazone intermediate is deprotonated and, upon heating, eliminates dinitrogen gas to yield the reduced alkane product. For instance, the Wolff-Kishner reduction of the related 1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one proceeds through its hydrazone to furnish the corresponding alkane. researchgate.net
Other carbonyl adducts, such as semicarbazones, are also synthetically relevant. The formation of a semicarbazone by reacting a ketone with semicarbazide (B1199961) hydrochloride is a reliable method for the purification and characterization of carbonyl compounds. In the synthesis of related bicyclic structures, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, the formation and subsequent reduction of a semicarbazone intermediate is a key step in the synthetic protocol. researchgate.net
C-8 Substituted Derivatives (Alcohols, Ethers, Esters, etc.)
The addition of organometallic reagents to the C-8 carbonyl group provides a direct route to a diverse array of tertiary alcohols, which can serve as intermediates for further derivatization.
Synthesis of 8-Alkyl, Alkenyl, and Alkynyl-1,5-dimethylbicyclo[3.2.1]octan-8-ols
The reaction of this compound with various organometallic compounds facilitates the introduction of alkyl, alkenyl, and alkynyl groups at the C-8 position, yielding the corresponding tertiary alcohols. google.com These reactions typically result in a mixture of epimeric forms at the newly formed stereocenter. google.com
The addition of metallized acetylene, for example, using potassium hydroxide in a mixture of n-butanol and dimethylformamide, produces 8-ethynyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol. google.com This alkynyl derivative can be further transformed through controlled hydrogenation. Selective hydrogenation using a Lindlar catalyst yields the corresponding vinylcarbinol, 8-ethenyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol, while complete hydrogenation over a Raney nickel catalyst leads to the saturated alkyl derivative, 8-ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol. google.com Direct additions of other organometallic reagents, such as organolithium or Grignard reagents, provide access to a wider range of C-8 substituted alcohols. google.com
| Reagent | Conditions | Product | Product Type |
|---|---|---|---|
| Acetylene, KOH | n-Butanol / Dimethylformamide | 8-Ethynyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Alkynyl alcohol |
| 8-Ethynyl derivative, H₂ | Lindlar Catalyst | 8-Ethenyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Alkenyl alcohol |
| 8-Ethynyl derivative, H₂ | Raney Nickel | 8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Alkyl alcohol |
| Isopropyl bromide, Li | Ether, -10°C to 40°C | 8-Isopropyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Alkyl alcohol |
| Propylmagnesium bromide | Not specified | 8-Propyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Alkyl alcohol |
Derivatization from 1,5-Dimethylbicyclo[3.2.1]octan-8-ol Intermediates
The parent tertiary alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, is a key intermediate that can be synthesized in high yield by the acid-catalyzed cyclization of 1,5-dimethyl-1,5-cyclooctadiene (B1594330). ontosight.aigoogle.com This reaction often proceeds via an ester intermediate, which is subsequently hydrolyzed. For example, reacting the diene with trifluoroacetic acid yields 1,5-dimethylbicyclo[3.2.1]octan-8-yl trifluoroacetate, which upon basic hydrolysis with sodium hydroxide, affords the desired alcohol. google.com
This alcohol serves as a precursor for various derivatives, most notably esters. Esterification can be achieved by reacting the alcohol with a suitable carboxylic acid or acid chloride. This method is used to prepare aroma chemicals and other functionalized molecules. google.com
Modifications of the Bicyclic Ring System
While derivatization of the functional groups is common, modifications to the carbon skeleton of the bicyclo[3.2.1]octane framework represent a more complex synthetic challenge, often involving skeletal rearrangements.
Reactions that expand or contract the ring system are known for bicyclic ketones. A ring expansion of a closely related substrate, 2-tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one, was achieved by treatment with potassium hydroxide in ethanol, leading to a cycloheptene (B1346976) derivative. gla.ac.uk This suggests that with appropriate functionalization, the 1,5-dimethylbicyclo[3.2.1]octane system can be induced to rearrange.
Other potential transformations include the Beckmann rearrangement of the corresponding oxime (discussed in section 5.1.1). Depending on the (E) or (Z) configuration of the oxime, this reaction could lead to one of two possible ring-expanded lactams, effectively inserting a nitrogen atom into the ring. researchgate.net
Conversely, ring contraction can be achieved via the Wolff rearrangement. oup.com This process would involve converting the ketone into an α-diazoketone, for example, at the C-7 position. Photochemical or thermal decomposition of the diazoketone generates a ketene (B1206846) intermediate via a concerted rearrangement, which involves the migration of one of the ring carbons, resulting in a contracted bicyclo[2.2.1]heptane carboxylic acid derivative. oup.com While these rearrangements have been demonstrated on the parent bicyclo[3.2.1]octane system, their specific application to the 1,5-dimethyl substituted variant is not widely reported.
Ring Expansions and Contractions
The inherent ring strain and stereoelectronic properties of the bicyclo[3.2.1]octane system make it a candidate for rearrangement reactions that either expand or contract the carbocyclic framework. These transformations can lead to the formation of novel bicyclic or monocyclic structures.
One notable investigation into the ring expansion of a closely related derivative involved the treatment of 2-tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one with a strong base. In a study by James O'Donnell, this derivative, when subjected to a seven-fold molar excess of potassium hydroxide in dry ethanol, underwent a planned rearrangement. The primary product isolated was a cycloheptene mono-acid in 91% yield, with the corresponding ester being a minor product at 5% yield. This reaction proceeds through an intramolecular nucleophilic displacement, which is accompanied by an enlargement of the ring system. The propensity for the intermediate carbonium ion to rearrange is influenced by the ring size and the nature of the leaving group.
Conversely, ring contractions of the bicyclo[3.2.1]octane skeleton have also been explored, often through photochemical methods. For instance, the photochemical Wolff rearrangement of α-diazoketones derived from bicyclo[3.2.1]oct-6-en-2-ones has been demonstrated as a viable method for a two-step ring contraction to yield bicyclo[2.2.1]hept-5-ene derivatives. This process involves the conversion of the ketone to an α-diazoketone, followed by photolysis to induce the rearrangement. While this specific example was not performed on this compound itself, it establishes a valid synthetic strategy for the ring contraction of this class of compounds.
Table 1: Ring Expansion of a this compound Derivative
| Starting Material | Reagents and Conditions | Major Product | Yield |
| 2-tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one | 7 molar eq. KOH, dry ethanol | Cycloheptene mono-acid | 91% |
Functionalization at Bridgehead and Bridge Carbons
The functionalization of the bicyclo[3.2.1]octane skeleton at its bridgehead (C1 and C5) and bridge (C8) positions offers a direct route to novel derivatives with specific three-dimensional orientations of substituents.
The carbonyl group at the C8 position in this compound provides a convenient handle for functionalization of this bridge carbon. A European patent describes the reaction of this compound with various organometallic reagents to produce a range of C8-substituted 1,5-dimethylbicyclo[3.2.1]octan-8-ols. For example, reaction with an organolithium reagent generated from isopropyl bromide in ether at low temperatures, followed by hydrolysis, afforded 8-isopropyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol in 47% yield. Similarly, the addition of metallized acetylene, followed by hydrogenation, can lead to the corresponding ethyl-substituted alcohol. These reactions demonstrate the accessibility of the C8 position for the introduction of a variety of alkyl, alkenyl, and alkynyl groups.
The functionalization of the bridgehead carbons (C1 and C5) is often more challenging due to the steric hindrance and the non-planar geometry of the resulting enolates. However, computational and experimental studies have shown that bridgehead lithiation-substitution is feasible for ketones with a [3.2.1] skeleton. This suggests that direct deprotonation at the bridgehead positions of this compound, followed by quenching with an electrophile, is a plausible, though challenging, route to C1 or C5 substituted derivatives.
An alternative approach to accessing bridgehead-functionalized bicyclo[3.2.1]octanes involves the use of a starting material that already contains the desired substituent. For instance, the synthesis of bridgehead-substituted bicyclo[3.2.1]octan-3-ones has been achieved through the radical cyclization of bromo enones derived from (S)-5-methylcarvone. This strategy effectively installs a methyl group at a bridgehead position early in the synthetic sequence.
Table 2: Functionalization at the C8-Bridge Carbon of this compound
| Reagent | Product | Yield |
| Isopropyl bromide / Lithium | 8-isopropyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | 47% |
| Acetylene (metallized) | 8-ethynyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol | Not specified |
Applications of 1,5 Dimethylbicyclo 3.2.1 Octan 8 One in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Synthetic Sequences
The inherent structural features of 1,5-Dimethylbicyclo[3.2.1]octan-8-one make it an attractive starting material for the construction of intricate organic molecules. ontosight.ai Its bicyclic system provides a rigid scaffold upon which further chemical complexity can be built, and the ketone group at the C-8 position serves as a key handle for a wide range of chemical transformations.
Precursor for the Synthesis of Complex Organic Molecules
This compound is recognized as a valuable building block for the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. ontosight.ai The bicyclo[3.2.1]octane core is a common motif in many biologically active compounds, and this ketone provides a synthetically accessible entry point to this important structural class. Its potential as a precursor is rooted in its ability to undergo various chemical modifications, allowing for the introduction of new functional groups and the construction of more elaborate molecular frameworks.
A documented synthetic approach to this compound involves the alkylation of 2,6-dimethylcyclohexanone (B152311) with allyl bromide, followed by ozonolysis and an intramolecular aldol (B89426) condensation. ubc.ca This method highlights the deliberate construction of the bicyclic system, which can then be used in further synthetic endeavors. The reactivity of the ketone allows for nucleophilic additions, reductions, and other transformations to build out more complex structures.
Intermediate in Natural Product Total Synthesis
While the bicyclo[3.2.1]octane skeleton is a core component of numerous natural products, particularly in the terpene family, the direct application of this compound as a key intermediate in the total synthesis of a specific, named natural product is not extensively documented in readily available literature. However, the development of synthetic routes to functionalized bicyclo[3.2.1]octane systems is an active area of research, driven by the prevalence of this motif in nature. mdpi.comucl.ac.uk Synthetic strategies often focus on creating the bicyclic core as a key step, and compounds like this compound serve as important models and potential precursors in these broader synthetic campaigns.
Approaches to Structurally Related Polycyclic Systems
The synthetic utility of this compound extends to its use as a precursor for other structurally related polycyclic systems. Research has demonstrated that this ketone can be converted into a variety of other bicyclo[3.2.1]octane derivatives through modifications at the ketone bridge. ubc.ca For instance, it has been successfully used to synthesize 1,5-dimethylbicyclo[3.2.1]oct-6-en-8-one and 1,5-dimethyl-6-isopropoxybicyclo[3.2.1]oct-6-en-8-one. ubc.ca
The general synthetic sequence to access these related systems is outlined in the table below, starting from the parent ketone.
| Starting Material | Key Transformation(s) | Product(s) |
| This compound | Reduction, Mesylation, Elimination | 1,5-Dimethylbicyclo[3.2.1]oct-6-en-8-one |
| Intermediate Keto Alcohols | Oxidation, O-Alkylation | 1,5-Dimethyl-6-isopropoxybicyclo[3.2.1]oct-6-en-8-one |
This table summarizes synthetic pathways to related polycyclic systems as described in academic research. ubc.ca
These transformations demonstrate the role of this compound as a foundational structure that can be elaborated upon to generate a family of related polycyclic compounds, each with its own potential for further synthetic application.
Role in the Synthesis of Specialty Chemicals with Unique Structural Motifs
Beyond its use in constructing complex molecular skeletons, this compound serves as a key precursor in the synthesis of specialty chemicals, most notably in the fragrance industry.
Precursors for Aroma Chemicals (from a synthetic perspective)
One of the most well-established applications of this compound is in the production of aroma chemicals. chemicalbook.comlodz.pl Specifically, it is the direct precursor to this compound oxime, a compound widely known in the fragrance industry by its trade name, Buccoxime. fragranceconservatory.comresearchgate.net
The synthesis of Buccoxime is a straightforward oximation reaction, where the ketone group of the parent molecule reacts with hydroxylamine (B1172632). chemicalbook.comgoogle.com This conversion is a prime example of how a simple chemical modification of the this compound scaffold leads to a molecule with significant commercial value due to its unique sensory properties.
Buccoxime is highly valued for its fresh, fruity, and herbal aroma, which is strongly reminiscent of buchu leaf oil and has nuances of blackcurrant. chemicalbook.comfragranceconservatory.com This distinct scent profile makes it a popular ingredient in a variety of consumer products.
| Property | Description |
| Aroma Profile | Fresh, fruity, herbal, with notes of buchu leaf and blackcurrant. chemicalbook.comfragranceconservatory.com |
| Chemical Transformation | Oximation of this compound. chemicalbook.comgoogle.com |
| Applications | Perfumes, personal care products. fragranceconservatory.com |
This table details the properties and synthesis of the aroma chemical derived from this compound.
Applications in Materials Chemistry (from a synthetic perspective of generating new compounds)
While the primary applications of this compound are in organic synthesis for fine chemicals, its derivatives have found some use in the field of materials chemistry. The focus here is on its role as a starting material for the generation of new compounds with material applications.
A notable example is the use of the corresponding alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol, which is produced by the reduction of the ketone. This alcohol has been identified as a starting material for the preparation of additives for lubricating oils. The high thermal stability of the bicyclic core makes it an attractive structural motif for this application. The conversion of the alcohol into ester derivatives is a key step in producing these lubricant additives.
This application, though specific, underscores the potential for the 1,5-dimethylbicyclo[3.2.1]octane framework to be incorporated into molecules designed for performance in materials science, leveraging the inherent stability of the bicyclic structure.
Computational and Theoretical Chemistry Studies on 1,5 Dimethylbicyclo 3.2.1 Octan 8 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of 1,5-Dimethylbicyclo[3.2.1]octan-8-one. scirp.org Methods like DFT with the B3LYP functional can be used to optimize the molecule's geometry and calculate key electronic properties. scirp.org
These calculations determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The distribution of electron density and the molecular electrostatic potential map can also be calculated, highlighting the electron-rich carbonyl oxygen and identifying sites susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of Bicyclic Ketones (Illustrative)
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -0.8 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |
| Dipole Moment | 2.9 D | DFT/B3LYP |
Note: This table is illustrative, showing typical values obtained for similar bicyclic ketones using DFT methods.
Molecular Dynamics and Conformational Analysis Simulations
The bicyclo[3.2.1]octane framework is a rigid system, but it can still adopt several conformations. montclair.edu The primary conformations for the six-membered ring within the bicyclic system are the chair and boat forms. montclair.edu For related 3-azabicyclo[3.2.1]octan-8-one systems, studies have shown a preference for a chair-envelope conformation. researchgate.net In other derivatives, such as those of 8-oxabicyclo[3.2.1]octan-3-one, both chair and boat conformers have been identified, with their relative energies predicted using methods like AM1, HF/6-31G, and DFT/B3LYP/6-31G. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility over time. These simulations can reveal the energy barriers between different conformations and the probability of the molecule existing in a particular state at a given temperature. Such studies are vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. montclair.edu
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are increasingly used to predict spectroscopic parameters, which aids in the structural elucidation of molecules. nih.govacademie-sciences.fr
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum mechanical methods like DFT or through newer machine learning approaches such as Graph Neural Networks (GNNs). nih.gov For bicyclic ketones, DFT calculations have been shown to provide chemical shift predictions that are in satisfactory agreement with experimental values, with root mean square errors often below 0.4 ppm for ¹H shifts. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of synthesis products. researchgate.net
IR Vibrational Frequencies: The infrared (IR) spectrum of this compound can be predicted by calculating its harmonic vibrational frequencies. Ab initio calculations have been successfully used to assign the vibrational spectra of the parent bicyclo[3.2.1]octane. doi.org These calculations can predict the frequencies of key vibrational modes, such as the characteristic C=O stretch of the ketone group (typically around 1740-1760 cm⁻¹ for strained cyclic ketones), as well as C-H stretching and bending modes. nih.gov Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure and conformational details.
Table 2: Predicted vs. Experimental Spectroscopic Data for Bicyclo[3.2.1]octane Derivatives (Illustrative)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 212.0 ppm | 212.6 ppm cdnsciencepub.com |
| ¹H NMR (Bridgehead) | 2.8 ppm | 2.7-3.0 ppm |
| IR Freq. (C=O Stretch) | 1755 cm⁻¹ | 1760 cm⁻¹ nih.gov |
Note: This table compares typical predicted values with experimental data from related bicyclo[3.2.1]octane compounds to illustrate the accuracy of computational methods.
Computational Analysis of Reaction Pathways and Transition States
Theoretical chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, the reduction of the ketone group or enolization reactions can be modeled. cdnsciencepub.com Computational methods can calculate the activation energy for these processes, providing a quantitative measure of the reaction rate. This is particularly useful for understanding the stereoselectivity of reactions, as the energy difference between transition states leading to different stereoisomers can be calculated. Such analyses have been applied to understand tandem Michael-Henry reactions used to form the bicyclo[3.2.1]octan-8-one skeleton, explaining the observed diastereoselectivity. nih.govresearchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Odor Relationships (SOR) for Derivatives
While specific QSRR studies on this compound are not widely documented, the principles can be applied to understand how structural modifications would affect its reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related compounds, a mathematical model can be built to correlate these descriptors with experimental reactivity data.
More directly relevant is the study of structure-odor relationships (SOR), especially for its derivatives. The oxime of this compound, known as Buccoxime, is a known fragrance ingredient with a characteristic herbal and buchu leaf oil scent. researchgate.net Interestingly, studies on oxime fragrances have noted that there appears to be no simple, direct SOR between the original carbonyl compound and its corresponding oxime. researchgate.net This suggests that the conversion of the ketone to the oxime significantly alters the molecular properties that govern odor perception in a non-obvious way, making computational analysis of shape and electronic properties crucial for understanding these differences. researchgate.net
Emerging Research Directions and Future Perspectives for 1,5 Dimethylbicyclo 3.2.1 Octan 8 One
Development of Asymmetric Synthesis Methodologies
The bicyclo[3.2.1]octane skeleton is a core structural motif in numerous biologically active natural products. rsc.orgnih.govresearchgate.netnih.gov Consequently, the development of synthetic methods to produce these frameworks with high stereocontrol is a significant goal in organic chemistry. Future research is intensely focused on asymmetric catalysis to produce enantiomerically pure bicyclic ketones, including derivatives of 1,5-dimethylbicyclo[3.2.1]octan-8-one.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of the bicyclo[3.2.1]octane core. nih.gov One prominent strategy is the domino Michael-Henry reaction. For instance, the reaction between cyclohexane-1,2-diones and various nitroalkenes, catalyzed by chiral quinine-derived thioureas, can construct the bicyclo[3.2.1]octan-8-one skeleton. nih.govresearchgate.net This method is notable for creating four stereogenic centers in a single transformation with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). nih.gov Similarly, organocatalytic domino Michael/Aldol (B89426) reactions provide another efficient route to this scaffold. acs.org
The efficiency of these catalytic systems is a key area of development. Research into low-loading organocatalysis has shown that chiral bicyclo[3.2.1]octanes can be synthesized using catalyst loadings as low as 500 ppm, a significant step towards more sustainable and cost-effective industrial applications. rsc.org
| Catalyst Type | Reaction | Key Features | Enantioselectivity (ee) |
| Quinine-derived thiourea | Tandem Michael-Henry | Forms four stereogenic centers | 92-99% nih.gov |
| Rawal's quinine-squaramide | [3+2] Annulation | Low catalyst loading (down to 500 ppm) | High er/dr rsc.org |
| Chiral Phosphoric Acid / FeBr₃ | oxa-Nazarov/Michael addition | Asymmetric binary-acid catalysis | Good to excellent researchgate.net |
| Palladium complexes | Asymmetric Heck/Carbonylation | Desymmetrization of cyclopentenes | High acs.org |
This table summarizes various catalytic approaches for the asymmetric synthesis of the bicyclo[3.2.1]octane framework.
Future work in this area will likely involve designing novel chiral catalysts, including both organocatalysts and transition-metal complexes, that are specifically tailored for substrates leading to the 1,5-dimethyl substituted variant. Furthermore, leveraging starting materials from the chiral pool, such as carvone, in combination with methodologies like intramolecular Diels-Alder reactions, continues to be a viable strategy for producing enantiopure bicyclo[3.2.1]octane systems. mdpi.com
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound is a versatile substrate for a variety of catalytic transformations aimed at creating functionalized derivatives. The exploration of novel catalysts to manipulate its bicyclic core is a promising research frontier.
Transition-metal catalysis offers a diverse toolkit for C-C and C-H bond functionalization. Methodologies such as palladium-catalyzed rearrangement reactions have been shown to efficiently convert precursors like 2-vinyl-hexahydro-2,3-benzofurans into functionalized bicyclo[3.2.1]octan-8-ones. nih.gov Rhodium-catalyzed "cut and sew" transformations, which involve the activation and subsequent functionalization of C-C bonds in strained rings, could be adapted to engineer the bicyclo[3.2.1]octane framework. acs.org Another avenue involves the metal-catalyzed decomposition of α-diazomethylketones, where subsequent carbene insertion can form the bicyclic ring system. sci-hub.se
Biocatalysis represents a green and highly selective alternative to traditional chemical methods. While specific enzymatic transformations of this compound are not yet widely reported, the broader class of bicyclic ketones is amenable to biotransformation. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of the ketone to the corresponding lactone, while alcohol dehydrogenases (ADHs) can perform stereoselective reductions to the alcohol. mdpi.comwhiterose.ac.uk The use of whole-cell biocatalysts, including fungi and even fresh vegetables, has been demonstrated for the transformation of related bicyclic structures, performing reactions like hydroxylation and dehalogenation. tandfonline.comnih.gov Future research will likely focus on enzyme screening and protein engineering to discover or create enzymes with high activity and selectivity for the this compound substrate.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like this compound and its derivatives is increasingly benefiting from advances in laboratory automation. The integration of this chemistry with continuous flow reactors and robotic synthesis platforms is a key future direction, promising to accelerate discovery and improve reproducibility.
Automated synthesis platforms, which often combine artificial intelligence for route planning with robotic execution and flow chemistry, are capable of performing multi-step syntheses with minimal human oversight. chemspeed.comdrugtargetreview.com These systems excel at handling sensitive reagents and controlling reaction parameters like temperature and time with high precision, which is crucial for complex stereoselective reactions. chemspeed.com While initially focused on linear assembly processes like peptide or oligonucleotide synthesis, newer platforms are being developed for more diverse and complex organic molecules, including those with 3D structures. acs.org
Adapting the asymmetric and catalytic methodologies described above to a flow chemistry setup could offer significant advantages, including:
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous intermediates in small, continuous streams.
Improved Efficiency: Reduced reaction times and simplified purification processes.
Scalability: A direct route from small-scale discovery to larger-scale production without extensive re-optimization.
The future will see the development of standardized, modular flow chemistry setups and pre-packed reagent cartridges that could enable the rapid, automated synthesis of a library of this compound derivatives for screening and optimization. chemistryworld.com
Theoretical Insights into Bicyclic Ketone Reactivity
Computational chemistry provides an invaluable lens through which to understand and predict the behavior of complex molecules. For this compound, theoretical studies are poised to offer deep insights into its reactivity and the stereochemical outcomes of its reactions.
Density Functional Theory (DFT) calculations are already being used to elucidate the mechanisms of organocatalytic reactions that form the bicyclo[3.2.1]octane core. nih.gov Such studies can map the energy profiles of reaction pathways, identify key transition states, and explain the origins of high diastereo- and enantioselectivity. researchgate.netnih.gov This knowledge is critical for the rational design of new, more effective catalysts.
A key area for future theoretical exploration is the reactivity of the carbonyl group within the strained bicyclic system. The rigid structure of the molecule dictates the facial accessibility of the ketone, influencing the stereochemical course of nucleophilic additions. Computational modeling can predict the preferred trajectory of incoming reagents, explaining, for example, the stereoselectivity of reductions or Grignard additions. These theoretical predictions can guide experimental work, saving time and resources by focusing on the most promising reaction conditions.
Potential for Derivatization in Novel Functional Materials (from a synthetic and structural perspective)
The rigid, three-dimensional structure of this compound makes it an attractive building block, or monomer, for the synthesis of novel functional materials, particularly polymers. The derivatization of the core ketone into other polymerizable functional groups is a key synthetic challenge and a significant future opportunity.
One promising strategy is the conversion of the ketone into a bicyclic lactone via a Baeyer-Villiger oxidation, or into a bicyclic lactam via a Beckmann rearrangement. Such bicyclic monomers are known to undergo ring-opening polymerization (ROP) to produce polymers with unique properties. mdpi.com The inclusion of the rigid bicyclic unit within the polymer backbone can significantly impact the material's thermal and mechanical properties, such as its glass transition temperature and modulus.
Q & A
Q. What are the established synthetic routes for 1,5-dimethylbicyclo[3.2.1]octan-8-one, and how can reaction conditions be optimized for yield?
The compound can be synthesized via a Lewis acid-catalyzed semipinacol rearrangement , as demonstrated in bicyclic scaffold formation. Key parameters include temperature control (typically 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of the Lewis acid (e.g., BF₃·OEt₂). Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purification by column chromatography using hexane/ethyl acetate gradients. Post-synthesis, structural validation via H/C NMR and IR spectroscopy is critical to confirm bicyclic geometry and ketone functionality .
Q. How should researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and computational methods is recommended:
- NMR : Assign bicyclic proton environments using H NMR (e.g., bridgehead protons at δ 1.2–2.1 ppm) and C NMR (ketone carbonyl at ~210 ppm).
- X-ray crystallography : Resolve spatial arrangement of the bicyclo[3.2.1]octane framework and methyl substituents.
- DFT calculations : Model electron density distribution and HOMO-LUMO gaps to predict reactivity (e.g., ketone reduction susceptibility). Reproducibility requires adherence to standardized protocols for sample preparation and data reporting, as outlined in journal guidelines .
Q. What are the known applications of this compound in fragrance research?
While the oxime derivative (this compound oxime, Buccoxime®) is commercially used for its fresh, herbaceous odor, the parent ketone serves as a model for studying structure-odor relationships . Researchers evaluate steric effects of the bicyclic framework and methyl groups on olfactory receptor binding using gas chromatography-olfactometry (GC-O) and molecular docking simulations .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of Lewis acids in the semipinacol rearrangement for synthesizing bicyclo[3.2.1]octan-8-one derivatives?
Mechanistic probing involves:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- In situ monitoring : Use F NMR to track BF₃ coordination with carbonyl groups.
- Theoretical modeling : Apply DFT to map transition states and activation energies. Contradictions in regioselectivity (e.g., competing [2,3]- vs. [3,3]-shifts) may arise from solvent polarity or counterion effects, requiring multivariable experimental designs .
Q. How should researchers resolve contradictions in genotoxicity data between 2D in vitro and 3D skin models for this compound’s derivatives?
The oxime derivative showed micronucleus induction in 2D lymphocyte assays (dose-dependent increases at 47.3–425 µg/ml) but not in 3D EpiDermTM models (up to 90 mg/ml). To address this:
- Compare metabolic activity : Use LC-MS to quantify S9 liver extract metabolites in both systems.
- Assess tissue penetration : Apply Franz diffusion cells to measure oxime permeability in 3D skin.
- Statistical rigor : Employ Fisher’s exact test for micronucleus frequency and benchmark against historical controls (e.g., 95% quantile thresholds) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions or redox reactions?
Advanced approaches include:
- Molecular dynamics (MD) : Simulate solvent effects on ketone accessibility for nucleophiles (e.g., Grignard reagents).
- QM/MM hybrid models : Study stereoelectronic effects during hydride reductions (e.g., NaBH₄).
- ADMET prediction tools : Estimate toxicity profiles (e.g., cytochrome P450 interactions) to guide derivative design. Validation requires correlation with experimental outcomes, such as HPLC yield or kinetic data .
Methodological Best Practices
- Reproducibility : Document synthetic procedures with exact stoichiometry, purification gradients, and spectral data (e.g., NMR shifts, IR peaks) per journal guidelines .
- Data contradiction analysis : Use tiered testing (2D → 3D → in vivo) and mechanistic follow-ups to reconcile discordant toxicity results .
- Ethical reporting : Disclose computational parameters (e.g., DFT functional, basis sets) and negative results to avoid publication bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
